2-Chloro-3-ethyl-4-fluorobenzoic acid
Description
2-Chloro-3-ethyl-4-fluorobenzoic acid (C₉H₈ClFO₂, molecular weight 202.45 g/mol) is a substituted benzoic acid derivative featuring chlorine (Cl) at position 2, an ethyl group (C₂H₅) at position 3, and fluorine (F) at position 4.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-3-ethyl-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-2-5-7(11)4-3-6(8(5)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
GYNFZCNPXQFRRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1Cl)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position significantly alter molecular properties. Key comparisons include:
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Observations:
Acidity :
- The trifluoromethyl group in 2-chloro-4-trifluoromethylbenzoic acid (pKa ~1.5–2.5 estimated) enhances acidity due to its strong electron-withdrawing nature .
- The ethyl group in the target compound likely reduces acidity compared to CF₃ analogs but increases lipophilicity.
- The hydroxy group in 3-chloro-4-fluoro-2-hydroxybenzoic acid may lower pKa further (pKa ~2–3) via intramolecular H-bonding .
Lipophilicity and Solubility :
- Ethyl and methyl substituents improve lipid solubility (logP ~2.5–3.0) compared to polar groups like OH (logP ~1.8) .
- Trifluoromethyl groups balance hydrophobicity and electronegativity, making such compounds versatile in drug design .
Conformational studies on 3-chloro-4-fluoro-2-methylbenzoic acid reveal two stable conformers (A and B) with minimal energy differences, suggesting flexibility in interactions .
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